EPI-743 Redox Potential Offset vs. Idebenone and Coenzyme Q10: Structural Basis for Enhanced Electron Transfer
EPI-743 exhibits a redox potential offset of -75 mV compared to coenzyme Q10 and idebenone, driven by its unique bis-methyl quinone ring substitution pattern versus the bis-methoxy groups in the comparators [1]. This structural modification enhances its capacity for oxidation-reduction cycling and improves cellular protection against oxidative stress [2].
| Evidence Dimension | Redox potential |
|---|---|
| Target Compound Data | Redox potential offset of -75 mV relative to CoQ10 and idebenone |
| Comparator Or Baseline | Coenzyme Q10 and idebenone (bis-methoxy substitution pattern) |
| Quantified Difference | -75 mV shift |
| Conditions | Structural comparison and redox potential measurement |
Why This Matters
This quantifiable redox difference directly impacts electron transfer efficiency and antioxidant capacity, making EPI-743 mechanistically distinct from CoQ10 and idebenone.
- [1] Academia.edu Figure 1. Chemical structures of EPI-743, coenzyme Q10 and idebenone. Redox potential offset annotation. View Source
- [2] Enns GM, et al. Initial experience in the treatment of inherited mitochondrial disease with EPI-743. Mol Genet Metab. 2012;105(1):91-102. doi:10.1016/j.ymgme.2011.10.009 View Source
